Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C13H13N3O2. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. The compound features a pyrimidine ring substituted with an amino group, a phenyl group, and an ethyl ester group, making it a versatile scaffold for chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of ethyl cyanoacetate with benzaldehyde to form ethyl 2-cyano-3-phenylacrylate, which is then cyclized with guanidine to yield the desired pyrimidine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, recrystallization, and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:
2-Aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities.
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: Investigated for their quorum sensing inhibitory effects against Pseudomonas aeruginosa.
Thiophene-linked 1,2,4-triazoles: Studied for their potential as antimicrobial agents.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-amino-2-phenylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-13(17)10-8-15-12(16-11(10)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSMRFDUKLEGJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385777 |
Source
|
Record name | ethyl 4-amino-2-phenylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27058-46-4 |
Source
|
Record name | ethyl 4-amino-2-phenylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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